molecular formula C17H18N2O2 B3010796 N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide CAS No. 2320889-02-7

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B3010796
CAS No.: 2320889-02-7
M. Wt: 282.343
InChI Key: MJSYWLPUZPSXKA-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide stands out due to its specific structural features, such as the methoxybenzamide moiety, which may confer unique binding properties and biological activities compared to similar compounds.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl group attached to a pyridine ring , which is linked to a 4-methoxybenzamide moiety . This unique structure contributes to its distinct steric and electronic properties, possibly influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain inflammatory processes by targeting relevant enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)3.1Induction of apoptosis
HCT116 (colon)5.3Cell cycle arrest
A549 (lung)4.0DNA damage induction

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antioxidative Activity

In addition to its anticancer effects, this compound has been evaluated for its antioxidative properties . Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidative capacity was measured using several spectroscopic methods, demonstrating a significant improvement compared to standard antioxidants like butylated hydroxytoluene (BHT).

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study published in Bioorganic & Medicinal Chemistry Letters investigated the antiproliferative effects of various derivatives of similar compounds. It was found that modifications on the benzamide moiety enhanced the activity against cancer cell lines, with this compound showing promising results in selective cytotoxicity against MCF-7 cells .
  • Mechanistic Insights : Research exploring the mechanism of action revealed that this compound may induce apoptosis through caspase activation pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic markers in treated cells .
  • Comparative Analysis : A comparative analysis with other similar compounds highlighted the unique efficacy of this compound in modulating specific signaling pathways involved in cell survival and proliferation .

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-7-5-14(6-8-15)17(20)19-11-12-2-9-16(18-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYWLPUZPSXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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